6-Azacholestane

Description

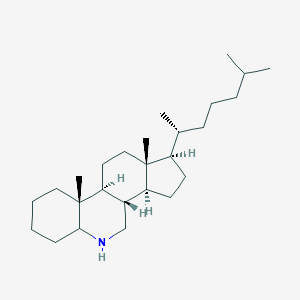

Structure

3D Structure

Properties

CAS No. |

16359-52-7 |

|---|---|

Molecular Formula |

C26H47N |

Molecular Weight |

373.7 g/mol |

IUPAC Name |

(1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-cyclopenta[i]phenanthridine |

InChI |

InChI=1S/C26H47N/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-27-24-11-6-7-15-26(24,5)23(20)14-16-25(21,22)4/h18-24,27H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,25-,26-/m1/s1 |

InChI Key |

YLKOZEVIQPQDJI-QKTBPOANSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CNC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C |

Synonyms |

6-Azacholestane |

Origin of Product |

United States |

Biological Activities and Pharmacological Investigations of 6 Azacholestane and Its Derivatives

Enzyme Inhibition Studies

A significant area of research has focused on the synthesis and evaluation of 6-azacholestane analogs as inhibitors of phosphatidylinositol-specific phospholipase C (PI-PLC). nih.govmdpi.combioscientifica.com PI-PLC is a crucial enzyme in signal transduction pathways, and its inhibition is a target for anticancer drug development. bioscientifica.comaacrjournals.org

A notable example is 3β-hydroxy-6-aza-cholestane , which has demonstrated potent inhibition of PI-PLC with an IC50 value of 1.8 µM. nih.gov This level of activity is comparable to the well-known PI-PLC inhibitor, U73122, which has a reported IC50 of 1-2.1 µM. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of a hydrophobic cholestane (B1235564) side chain, a 3β-hydroxy group, and a hydrogen atom on the nitrogen at position 6 are critical for potent PI-PLC inhibitory activity. nih.gov In contrast, the N-maleic amidoacid derivative of this compound showed significantly weaker inhibition with an IC50 of 16.2 µM. nih.gov

Further studies on other aza-steroids have provided more insights into the structural requirements for PI-PLC inhibition. For instance, the epimeric mixture of 22,25-diazacholesterol and 3β-hydroxy-22,25-diazacholestane were identified as potent PI-PLC inhibitors with IC50 values of 7.4 µM and 7.5 µM, respectively. nih.gov Interestingly, the stereochemistry at the C-20 position was found to be a significant determinant of activity, with the 20α epimer of 22,25-diazacholesterol (IC50 = 0.64 µM) being approximately 50 times more potent than its 20β epimer (IC50 = 32.2 µM). nih.govresearchgate.net However, the simultaneous presence of both 6-aza and 22,25-diaza moieties within the same molecule resulted in a loss of activity. nih.gov

The nature of the substituent at the 3-position also plays a role in the inhibitory activity. While a 3-hydroxyl group on the non-aromatic A-ring of diaza-pregnane derivatives led to more potent inhibition (IC50 = 7.4 µM) compared to a 3-methoxy group (IC50 = 17.4 µM), the opposite was observed in diaza-estrone derivatives where the 3-methoxy derivative was active (IC50 = 19.7 µM) and the 3-hydroxyl derivative was inactive. nih.govresearchgate.net

Table 1: PI-PLC Inhibitory Activity of this compound Analogs and Related Aza-steroids

| Compound | IC50 (µM) | Key Structural Features |

|---|---|---|

| 3β-hydroxy-6-aza-cholestane | 1.8 | 6-aza, 3β-OH, cholestane side chain |

| N-maleic amidoacid derivative of this compound | 16.2 | N-substituted at position 6 |

| 22,25-diazacholesterol (epimeric mixture) | 7.4 | 22,25-diaza, 3β-OH |

| 3β-hydroxy-22,25-diazacholestane (epimeric mixture) | 7.5 | 22,25-diaza, 3β-OH |

| 22,25-diazacholesterol (20α epimer) | 0.64 | 20α stereochemistry |

| 22,25-diazacholesterol (20β epimer) | 32.2 | 20β stereochemistry |

| Diaza-pregnane derivative (3-hydroxyl) | 7.4 | 3-OH on non-aromatic A-ring |

| Diaza-pregnane derivative (3-methoxy) | 17.4 | 3-OCH3 on non-aromatic A-ring |

| Diaza-estrone derivative (3-methoxy) | 19.7 | 3-OCH3 on aromatic A-ring |

| Diaza-estrone derivative (3-hydroxyl) | Inactive | 3-OH on aromatic A-ring |

Aza-steroids, including those with the nitrogen atom at various positions of the steroid nucleus, have been extensively investigated as inhibitors of steroidal 5α-reductase. impactfactor.orgeurekaselect.comwikipedia.org This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and its inhibition is a key therapeutic strategy for androgen-dependent conditions. wikipedia.org While much of the research has focused on 4-aza-steroids like finasteride (B1672673) and dutasteride, 6-aza-steroids have also demonstrated significant inhibitory activity. eurekaselect.comactascientific.comnih.gov

The structural features of aza-steroids play a crucial role in their inhibitory potency. For instance, a 4-methyl-4-aza moiety and a bulky, lipophilic side chain at the C-17 position are generally required for maximal 5α-reductase inhibitory activity in 4-azasteroids. nih.gov In the case of 6-azasteroids, they are considered to be "substrate-like" transition state mimics due to the enone structure in the A ring. unifi.it The development of various substituted 4-aza-steroids has led to potent dual inhibitors of both type I and type II 5α-reductase. actascientific.comnih.govgoogle.com While specific IC50 values for a broad range of this compound derivatives against 5α-reductase are not as extensively documented in the provided results, the existing data on related 6-aza-steroids underscores their potential in this area. actascientific.comnih.gov

Table 2: 5α-Reductase Inhibitory Activity of Selected Aza-steroids

| Compound | Isozyme Selectivity | Inhibitory Mechanism | Ki (nM) |

|---|---|---|---|

| 17β-[N,N-(diethyl)carbamoyl]-6-azaandrost-4-en-3-one | Type II | Reversible, time-dependent | Initial: 6.8, Overall: 0.07 |

| Finasteride | Type II | Irreversible, time-dependent | Ki(app): 11.9 |

| 17β-N,N-diethylcarbamyl-4-methyl-4-aza-5α-androstan-3-one (4-MA) | Potent inhibitor of multiple 5α-R tissues | Not specified | Ki (foreskin): 3, Ki (fibroblasts): 12 |

Cellular and Molecular Activity Profiling

Several this compound analogs have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govnih.govnih.gov This activity is often linked to their ability to inhibit key cellular signaling pathways.

3β-hydroxy-6-aza-cholestane exhibited significant growth inhibition against MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with an IC50 value of 1.3 µM in both cell lines. nih.gov This suggests a potent and non-selective antiproliferative effect on these cancer cell types.

Another aza-steroid, the epimeric mixture of 22,25-diazacholesterol , showed selective growth inhibition in the National Cancer Institute's (NCI) in vitro 54-tumor cell line screen, with a mean GI50 value (MG-MID) of 5.75 µM. nih.gov This indicates a broader spectrum of antiproliferative activity across different cancer types. The development of novel diosgenin-derived oximes, which are aza-steroid precursors, has also been explored, with some derivatives showing antiproliferative activity. mdpi.com For example, a 6,23-dihydroxyimino derivative exhibited GI50 values in the range of 11-22 µM against several tumor cell lines. researchgate.net

The antiproliferative effects of these compounds are thought to be mediated, at least in part, by their inhibition of enzymes like PI-PLC, which are involved in cell growth and proliferation signaling. nih.govbioscientifica.com The cytotoxic effects of aza-steroids are a key area of interest in the development of new anticancer agents. sci-hub.se

Table 3: Antiproliferative Activity of this compound Analogs and Related Compounds

| Compound | Cell Lines | Activity Metric | Value (µM) |

|---|---|---|---|

| 3β-hydroxy-6-aza-cholestane | MCF-7, HT-29 | IC50 | 1.3 |

| 22,25-diazacholesterol (epimeric mixture) | NCI 54-tumor cell panel | GI50 (MG-MID) | 5.75 |

| 6,23-dihydroxyimino diosgenin (B1670711) derivative | Various tumor cell lines | GI50 | 11-22 |

The ability to induce apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. nih.gov Research has indicated that this compound derivatives can trigger apoptosis in cancer cells, contributing to their antitumor activity. bioscientifica.comscispace.com

While the specific molecular mechanisms of apoptosis induction by this compound derivatives are not fully elucidated in the provided search results, the inhibition of the PI3-kinase/Akt signaling pathway is a likely contributor. bioscientifica.comscispace.com The PI3-kinase pathway is a critical regulator of cell survival, and its inhibition can lead to the induction of apoptosis. bioscientifica.com Since PI-PLC can act upstream of PI3-kinase, the inhibition of PI-PLC by this compound analogs could be a key initiating event in the apoptotic cascade. bioscientifica.comaacrjournals.org

Studies on other aza-steroid derivatives have shown that they can induce apoptosis through various mechanisms, including the activation of caspases and the disruption of the mitochondrial membrane potential. nih.gov For example, certain chalcone-hybridized aza-steroids have been shown to induce apoptosis by activating caspases 3 and 9. nih.gov Artemisinin and its derivatives, which share some structural similarities with steroidal compounds, are also known to induce apoptosis in cancer cells. frontiersin.org An azaflavanone derivative has been shown to induce apoptosis in human prostate cancer cells by triggering cell cycle arrest and ROS-mediated oxidative stress. nih.gov Although direct evidence for these specific mechanisms by this compound itself is limited in the search results, the established pro-apoptotic effects of related aza-steroids suggest a similar mode of action.

The processes of cellular adhesion and transmigration are fundamental to cancer metastasis, making them important targets for anticancer therapies. researchgate.netmdpi.comnih.gov this compound compounds have shown the ability to inhibit these processes, suggesting their potential as antimetastatic agents. nih.gov

Specifically, 3β-hydroxy-6-aza-cholestane was found to inhibit the in vitro adhesion and transmigration of HT-1080 fibrosarcoma cells at concentrations of 2.5 µM and 5.0 µM, respectively. nih.gov This inhibition of cell adhesion is likely linked to the compound's activity as a PI-PLC inhibitor, as PLC inhibitors have been shown to interfere with the invasive potential of cancer cells. aacrjournals.org

The inhibition of cell adhesion is a property shared by various other natural and synthetic compounds. nih.govresearchgate.netmdpi.com For example, certain steroidal alkaloids have been shown to inhibit the migration of breast cancer cells. researchgate.net One such alkaloid derivative was found to suppress cell adhesion in a dose-dependent manner. mdpi.com The mechanism often involves the downregulation of adhesion molecules on the cell surface. nih.govmdpi.com While the precise molecular targets of this compound in the context of cell adhesion have not been fully detailed, its demonstrated activity highlights a promising avenue for further research into its antimetastatic potential. nih.gov

Table 4: Inhibition of Cellular Adhesion and Transmigration by 3β-hydroxy-6-aza-cholestane

| Cell Line | Process Inhibited | Concentration (µM) |

|---|---|---|

| HT-1080 fibrosarcoma | Adhesion | 2.5 |

| HT-1080 fibrosarcoma | Transmigration | 5.0 |

Investigations into Intracellular Signaling Pathway Modulation (e.g., PI3-Kinase, MAPK/ERK Pathways)

Research into the direct modulation of the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways by this compound and its close analogs is an emerging area. These pathways are critical regulators of numerous cellular processes, including growth, proliferation, survival, and apoptosis. nih.govmdpi.com Their dysregulation is frequently implicated in various cancers, making them key targets for therapeutic development. frontiersin.orgwaocp.orgnih.gov

While direct studies on this compound are limited, related research provides indirect links. For instance, investigations into other biological targets of aza-steroids, such as the TRPML1 channel, have revealed connections to these pathways. TRPML1 has been shown to negatively regulate MAPK and mTORC1 signaling, a key component of the PI3K/AKT pathway. This suggests a potential mechanism whereby aza-steroids that modulate TRPML1 could indirectly influence MAPK and PI3K signaling cascades. However, dedicated studies are required to determine if this compound derivatives can directly interact with and modulate components of the PI3K and MAPK/ERK pathways independent of their effects on other targets.

| Pathway Component | Aza-steroid Interaction | Observed Effect |

| MAPK/mTORC1 | Indirect (via TRPML1) | Negative regulation of signaling |

Other Investigated Biological Targets and Effects

Beyond the classical steroid receptors, research has identified other novel molecular targets for aza-steroid compounds, highlighting their potential to influence cellular function through diverse mechanisms. These include ion channels and neurotransmitter receptors, which are critical for cellular communication and signaling.

Transient Receptor Potential Mucolipin 1 (TRPML1) Channel Modulation by Aza-Analogs

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a non-selective cation channel primarily located on late endosomes and lysosomes, playing a crucial role in organelle trafficking, autophagy, and ion homeostasis. conicet.gov.ar It has emerged as a therapeutic target in various diseases, including cancer and neurodegenerative disorders.

Recent studies have focused on developing aza-analogs of known TRPML1 inhibitors. Following the principle of bioisosteric replacement, researchers synthesized ring-A aza-analogs of Estradiol Methyl Ether (EDME), a potent and subtype-specific TRPML1 inhibitor. Specifically, a methoxypyridine analog and a methoxypyrimidine analog were created.

Pharmacological evaluation revealed that the methoxypyridine analog largely maintained its TRPML1-inhibitory activity, demonstrating that the introduction of a nitrogen atom in the A-ring is well-tolerated for receptor interaction. In contrast, the methoxypyrimidine analog, which contains two nitrogen atoms in the A-ring, exhibited a significant loss of activity. This highlights the precise structural requirements for effective binding and inhibition of the TRPML1 channel.

| Compound | Target | Bioisosteric Replacement | Result |

| Methoxypyridine analog of EDME | TRPML1 Channel | Ring-A aza-analog | Largely retained inhibitory activity |

| Methoxypyrimidine analog of EDME | TRPML1 Channel | Ring-A aza-analog | Significantly lost inhibitory activity |

GABAA Receptor Potentiation by Neuroactive Aza-Steroids

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for a wide range of drugs, including sedatives, anxiolytics, and anesthetics. nih.govfrontiersin.org Neuroactive steroids are potent positive allosteric modulators of GABAA receptors, enhancing the receptor's response to GABA. conicet.gov.armdpi.comnih.gov They achieve this not by changing the single-channel conductance, but by increasing the channel's open probability (Po).

Detailed kinetic studies on recombinant α1β2γ2L GABAA receptors have elucidated the mechanisms by which certain neuroactive aza-steroids exert their potentiating effects. Research on two synthetic androstane-based aza-steroids, (3α,5α,17β)-3-hydroxyandrostane-17-carbonitrile (ACN) and (3α,5β,17β)-3-hydroxy-18-norandrostane-17-carbonitrile (B285), revealed distinct effects on channel gating.

In the absence of a steroid, the channel exhibits three distinct open time durations. ACN was found to produce two key concentration-dependent changes: it increased the prevalence of the longest open time from ~15% to ~40% and also increased the duration of this longest open state from 7.4 ms (B15284909) to 27 ms. B285 also increased the prevalence of the longest open time but had a minimal effect on its duration. These differing effects suggest that the modulation of the prevalence and duration of the open state may occur through independent mechanisms, possibly involving separate recognition sites on the receptor complex. nih.gov These findings underscore the nuanced ways in which aza-steroids can fine-tune inhibitory neurotransmission.

| Compound | Receptor Subtype | Effect on Channel Open Time Kinetics | EC50 |

| ACN | α1β2γ2L | Increases prevalence of longest open time | ~180 nM |

| Increases duration of longest open time | ~35 nM | ||

| B285 | α1β2γ2L | Increases prevalence of longest open time | ~18 nM |

| Minimal effect on duration of longest open time | >10 µM |

Structure Activity Relationship Sar Studies of 6 Azacholestane Analogs

Elucidation of Key Structural Determinants for Biological Efficacy

The planarity of the steroid nucleus and the orientation of the side chain are crucial for receptor binding and subsequent biological response. researchgate.net For instance, studies on related steroidal compounds have shown that a planar nucleus and a 'right-handed' orientation of the side chain (20R-chirality) are preferred for optimal interaction with certain enzymes. researchgate.net The presence of a 3β-hydroxyl group is also a common feature in many biologically active steroid analogs, suggesting its importance in anchoring the molecule to its target. researchgate.net

Influence of Substituent Groups on Bioactivity

Systematic modifications of the 6-azacholestane scaffold have provided valuable insights into the influence of various substituent groups on bioactivity.

C-3 Position:

The nature of the substituent at the C-3 position of the steroid nucleus significantly impacts biological activity. While a 3β-hydroxyl group is often considered important, modifications at this position can modulate activity. For example, in cholesterol analogs, etherification of the 3β-hydroxyl group to form methoxy (B1213986) or ethoxy derivatives was found to abolish the cholesterol-lowering activity observed in analogs with modified side chains. nih.gov This suggests that a free hydroxyl group or a group capable of hydrogen bonding at this position is crucial for certain biological effects.

N-Substituents:

Cholesteryl Side Chain:

Modifications to the cholesteryl side chain have a profound effect on the biological activity of this compound analogs. The side chain's length, flexibility, and the presence of functional groups are key factors. researchgate.net For instance, the introduction of an additional ethyl group on the side chain of β-sitosterol, a cholesterol analog, resulted in significant plasma total cholesterol reduction. nih.gov Conversely, alterations to the hydroxyl group at C-3 did not yield the same hypocholesterolemic effect. nih.gov In the context of azasteroids, side chains containing a positively charged ammonium (B1175870) group have been shown to be potent inhibitors of certain enzymes, supporting the idea that the side chain plays a direct role in the mechanism of action. researchgate.net Azasteroids are known to interfere with phytosterol to cholesterol conversion pathways in insects, thereby affecting their growth and development. researchgate.net

| Compound Class | Modification Site | Substituent | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Cholesterol Analogs | C-3 Hydroxyl Group | Methoxy (CM) or Ethoxy (CE) | Abolished plasma cholesterol-lowering activity. nih.gov | nih.gov |

| Cholesterol Analogs | Side Chain | Additional ethyl group (β-sitosterol) | Significantly reduced plasma total cholesterol. nih.gov | nih.gov |

| 6-Azaandrostane | N-6 Position | Benzyl group | Demonstrates the feasibility of N-substitution in 6-aza steroids. researchgate.net | researchgate.net |

| Azasteroids | Side Chain | Ammonium group | Potent enzyme inhibition. researchgate.net | researchgate.net |

Stereochemical Considerations and Conformational Analysis in SAR

For example, the synthesis of a 6-azaandrostane derivative through a Diels-Alder reaction can proceed with high stereoselectivity, yielding a specific adduct. researchgate.net This highlights the importance of controlling the stereochemistry during synthesis to obtain the desired biologically active isomer. The conformation of the steroid nucleus and the flexibility of the side chain dictate how the molecule fits into the binding site of a biological target. researchgate.net A flexible side chain can adopt a productive conformation, enabling a precise interaction with the target enzyme or receptor. researchgate.net

Computational Approaches in Structure-Activity Relationship Studies

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding the SAR of this compound analogs and for designing new, more potent compounds.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a molecule (ligand) when bound to a target protein. japsonline.combiomedpharmajournal.org This technique provides insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. mdpi.comresearchgate.net For instance, docking studies have been used to identify potential inhibitors of various enzymes by evaluating their binding affinities and interaction patterns within the target's binding pocket. japsonline.commdpi.comnih.gov The results of molecular docking can guide the modification of lead compounds to enhance their binding affinity and selectivity. japsonline.com

Quantitative Structure-Activity Relationships (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. niscpr.res.in 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate models that can predict the biological activity of novel compounds. nih.govnih.govmdpi.com These models use steric, electrostatic, and other fields to quantify the structural features that are important for activity. nih.govmdpi.com QSAR models have been successfully applied to various classes of compounds to understand their SAR and to guide the design of new analogs with improved potency. nih.govmdpi.com For example, a reliable 3D-QSAR model can be used to predict the activities of new ligand designs, aiding in lead compound identification and optimization. nih.gov

| Method | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of ligands to target proteins. | Identifies key interactions and helps in rational drug design. japsonline.comresearchgate.net | japsonline.comresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for biological activity. | Quantifies the influence of steric and electrostatic properties on activity. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Provides a 3D representation of key functional groups required for biological interaction. nih.gov | nih.gov |

Advanced Research Perspectives and Future Directions in 6 Azacholestane Chemistry

Design and Synthesis of Novel 6-Azacholestane Scaffolds for Enhanced Bioactivity

The future design of this compound derivatives with enhanced bioactivity will heavily rely on a deep understanding of their structure-activity relationships (SAR). The synthesis of aza-steroids, including this compound, has been an area of active investigation, with various synthetic routes being developed to introduce nitrogen into the steroid skeleton. Early methods involved the reaction of 5-keto-5,7-seco-6-norcholestan-7-oic acid with amines to form enamine lactams, which could then be reduced to yield this compound. For instance, the synthesis of N-benzyl-6-azacholestane has been described, showcasing a viable pathway to this scaffold.

The key to enhancing bioactivity lies in the strategic modification of the this compound core. SAR studies on related aza-steroids have revealed critical structural features for activity. For example, in a series of aza-steroid inhibitors of phosphatidylinositol-specific phospholipase C (PI-PLC), the presence of a 3β-hydroxy group and a hydrogen atom at the 6-position nitrogen were found to be crucial for potent inhibition. This knowledge allows for the rational design of new analogs. Future efforts will likely focus on:

Introduction of diverse substituents: The systematic introduction of various functional groups (e.g., alkyl, aryl, halogen) at different positions of the cholestane (B1235564) backbone and on the nitrogen atom can modulate the molecule's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.

Stereoselective synthesis: The stereochemistry of the steroid nucleus is known to be a critical determinant of biological activity. The development of stereoselective synthetic methods will enable the preparation of pure stereoisomers of this compound derivatives, allowing for a more precise evaluation of their biological effects and the identification of the most active isomer.

Hybrid molecule design: The conjugation of the this compound scaffold with other pharmacologically active moieties could lead to hybrid molecules with dual or synergistic activities. This approach has the potential to address complex diseases by simultaneously modulating multiple targets.

The synthesis of these novel scaffolds will require the exploration of new and efficient synthetic methodologies, potentially including catalytic and asymmetric approaches, to facilitate the construction of diverse libraries of this compound analogs for biological screening.

Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives

While the initial focus of this compound research has been on its anticancer properties, the exploration of new biological targets is a key avenue for future development. The identification of novel molecular targets will broaden the therapeutic applications of this class of compounds.

A significant breakthrough in this area has been the identification of Phosphatidylinositol Specific Phospholipase C (PI-PLC) as a direct target of this compound derivatives. Specifically, 3β-hydroxy-6-aza-cholestane has been shown to be a potent inhibitor of PI-PLC with an IC50 value of 1.8 µM. nih.gov This inhibition is comparable to the well-known PI-PLC inhibitor U73122. nih.gov The PI-PLC signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.

The inhibition of PI-PLC by 3β-hydroxy-6-aza-cholestane translates into significant antitumor activity. It has demonstrated potent growth inhibition against MCF-7 (human breast adenocarcinoma) and HT-29 (human colon adenocarcinoma) cancer cells , with IC50 values of 1.3 µM in both cell lines. nih.gov Furthermore, this compound has been shown to inhibit the in vitro adhesion and transmigration of HT-1080 fibrosarcoma cells , suggesting its potential in targeting cancer metastasis. nih.gov In vivo studies have further supported its therapeutic potential, with the compound reducing the tumor volume of MCF-7 xenografts in mice. nih.gov

Beyond cancer, the structural similarity of aza-steroids to endogenous steroids suggests that they may interact with a wide range of biological targets. Future research should explore other potential applications, including:

Antimicrobial activity: Related aza-steroids have shown promising antimicrobial and antifungal activities. Further screening of this compound derivatives against a panel of pathogenic bacteria and fungi could uncover novel anti-infective agents.

Neuroprotective effects: Given the role of steroids in the central nervous system, investigating the potential of this compound analogs to modulate neuronal function and offer protection against neurodegenerative diseases is a worthwhile pursuit.

Cardiovascular diseases: Steroidal compounds are known to influence cardiovascular function. The effects of this compound derivatives on targets relevant to cardiovascular diseases, such as ion channels and receptors, could be a fruitful area of investigation.

A systematic approach to target identification, utilizing techniques such as proteomics and chemical genetics, will be instrumental in uncovering the full spectrum of biological activities of this compound derivatives.

Application of Chemoinformatics and Artificial Intelligence in this compound Drug Design

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize the drug discovery process for this compound derivatives. These computational tools can significantly accelerate the design-synthesize-test cycle by providing valuable insights into structure-activity relationships and predicting the properties of novel compounds before their synthesis.

While specific applications of these technologies to this compound are still emerging, the principles have been successfully applied to other classes of bioactive molecules and offer a clear roadmap for future research. Key applications include:

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to establish a mathematical relationship between the structural features of this compound analogs and their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models for active this compound derivatives can be used to screen large virtual libraries of compounds to identify new scaffolds with the desired activity.

Molecular docking: Docking simulations can predict the binding mode and affinity of this compound derivatives to their biological targets, such as PI-PLC. This information can guide the design of new analogs with improved binding characteristics and, consequently, enhanced potency and selectivity.

Machine learning and deep learning: AI-powered algorithms can be trained on existing data to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. These models can learn complex patterns in the data that are not readily apparent to human researchers, leading to the design of novel this compound derivatives with optimized properties.

The successful application of these computational methods will depend on the availability of high-quality biological data for a diverse set of this compound analogs. Therefore, a close integration of computational and experimental efforts will be crucial for the successful application of chemoinformatics and AI in the development of new this compound-based drugs.

Development of Advanced Methodologies for Synthesis and Biological Evaluation of this compound Analogs

To fully explore the chemical space around the this compound scaffold and to efficiently evaluate the biological activity of novel analogs, the development of advanced synthetic and screening methodologies is essential.

Advanced Synthetic Methodologies:

The synthesis of diverse libraries of this compound derivatives for SAR studies requires robust and efficient synthetic strategies. Future directions in this area include:

Combinatorial chemistry: The principles of combinatorial synthesis can be applied to rapidly generate large numbers of this compound analogs. This could involve, for example, the parallel synthesis of a library of compounds with different substituents on the nitrogen atom or at various positions on the steroid backbone.

Diversity-oriented synthesis: This approach aims to create structurally diverse and complex molecules from simple starting materials. Applying diversity-oriented synthesis to the this compound scaffold could lead to the discovery of novel chemotypes with unexpected biological activities.

Flow chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and easier scalability. The development of flow-based synthetic routes to this compound and its derivatives could streamline their production.

Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity and mild reaction conditions. Exploring the use of biocatalysts in the synthesis of this compound analogs could provide access to novel structures that are difficult to obtain through traditional chemical methods.

Advanced Biological Evaluation Techniques:

To keep pace with the increased number of compounds generated through advanced synthetic methods, high-throughput and high-content screening approaches are necessary.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. The development of robust HTS assays for targets of this compound, such as PI-PLC, will be crucial for identifying new lead compounds.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology can provide a more detailed understanding of the cellular effects of this compound derivatives and can be used to identify compounds with specific mechanisms of action.

Phenotypic screening: This approach involves screening compounds for their ability to induce a desired phenotype in a cellular or whole-organism model, without prior knowledge of the molecular target. Phenotypic screening could be a powerful tool for discovering this compound derivatives with novel therapeutic applications.

By embracing these advanced synthetic and biological evaluation methodologies, researchers can significantly accelerate the discovery and development of the next generation of this compound-based therapeutics.

Q & A

Q. What are the established synthetic routes for 6-Azacholestane, and how can researchers optimize yield and purity?

To synthesize this compound, researchers typically start with cholestane derivatives and introduce a nitrogen atom at the C6 position via aziridination or substitution reactions. Key steps include:

- Precursor selection : Use steroidal frameworks with reactive sites (e.g., epoxides) for nitrogen incorporation .

- Purification : Employ column chromatography or HPLC to isolate intermediates, followed by spectroscopic validation (NMR, IR) .

- Yield optimization : Adjust reaction parameters (temperature, solvent polarity) and monitor via TLC or LC-MS .

For reproducibility, document all steps in supplementary materials, including raw spectral data and solvent ratios .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Characterization requires:

- Spectroscopic analysis : Use H/C NMR to confirm substitution patterns and NOESY for stereochemical assignments .

- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, but synthetic analogs may require computational validation (DFT) .

- Purity assessment : Combine HPLC with mass spectrometry to detect impurities (<1% threshold) .

Always cross-reference data with literature benchmarks to confirm structural integrity .

Q. What databases and literature sources are critical for contextualizing this compound’s biological activity?

Prioritize primary sources:

- Chemical databases : Reaxys, SciFinder for synthetic protocols and physicochemical properties (logP, solubility) .

- Pharmacological studies : PubMed and ACS journals for receptor-binding assays or cytotoxicity data.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Address discrepancies through:

- Dose-response reevaluation : Test compound purity and batch variability via LC-MS .

- Assay standardization : Compare methodologies (e.g., in vitro vs. in vivo models) and control for confounding factors (e.g., membrane permeability in sterol studies) .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers .

Document all protocols in detail to enable cross-lab validation .

Q. What experimental designs are optimal for studying this compound’s interaction with cholesterol transporters?

Employ a tiered approach:

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to NPC1 or ABCA1 transporters .

- Biophysical assays : Surface plasmon resonance (SPR) or ITC for kinetic analysis of ligand-receptor interactions .

- Cellular validation : CRISPR-modified cell lines to isolate transporter-specific effects, with confocal microscopy for localization studies .

Include negative controls (e.g., cholestane without nitrogen substitution) and statistical power analysis to ensure robustness .

Q. How can researchers design studies to evaluate this compound’s metabolic stability and toxicity?

Follow OECD guidelines:

- In vitro metabolism : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation, quantified via LC-MS/MS .

- Toxicogenomics : RNA-seq to identify dysregulated pathways in treated cell lines, validated by qPCR .

- In vivo models : Dose-range findings in rodents, with histopathology and serum biomarkers (ALT, AST) for hepatotoxicity .

Predefine acceptance criteria for metabolic half-life (e.g., >2 hours) and NOAEL (no-observed-adverse-effect level) .

Q. What strategies mitigate challenges in reproducing this compound’s reported biological effects?

- Reagent traceability : Source compounds from vendors with batch-specific certificates (e.g., Sigma-Aldrich) .

- Protocol harmonization : Adopt open-source lab protocols (e.g., protocols.io ) and share raw data via repositories like Zenodo .

- Collaborative validation : Multi-center studies to control for lab-specific variables (e.g., equipment calibration) .

Methodological Considerations

- Data presentation : Use SI units, significant figures, and error bars in graphs. Annotate spectra with peak assignments .

- Ethical compliance : Declare animal/cell line ethics approvals and conflicts of interest in all publications .

- Literature integration : Synthesize findings using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with grant requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.